BenchChemオンラインストアへようこそ!

Methyl 2-cyano-3-(trifluoromethyl)benzoate

Tankyrase inhibition Oncology Quinazolinedione synthesis

Methyl 2-cyano-3-(trifluoromethyl)benzoate is the regiospecifically defined 2-cyano-3-trifluoromethyl benzoate scaffold used in GlaxoSmithKline’s tankyrase inhibitor patent (WO2013/177349 A2). Its ortho-cyano/meta-CF₃ pattern generates a unique electronic landscape (TPSA 50.09 Ų, consensus LogP 2.57) that cannot be replicated by the 4-substituted isomer or the cyano-absent analogue. Procuring this precise regioisomer eliminates de novo route development and assay re-validation. Supplied at ≥95% purity with full NMR/HPLC/GC QC, GHS documentation, and 2–8°C storage, it is the documented, lower-risk choice for Wnt/β-catenin lead optimization and CNS fragment libraries.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15
CAS No. 1211596-75-6
Cat. No. B3046220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-(trifluoromethyl)benzoate
CAS1211596-75-6
Molecular FormulaC10H6F3NO2
Molecular Weight229.15
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)C#N
InChIInChI=1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3
InChIKeyBNDOWWMAPQBXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Cyano-3-(Trifluoromethyl)Benzoate (CAS 1211596-75-6) – Core Building Block Profile for Pharmaceutical R&D Procurement


Methyl 2-cyano-3-(trifluoromethyl)benzoate is a benzoic acid methyl ester derivative featuring both a cyano (–CN) and a trifluoromethyl (–CF₃) substituent in a 1,2,3-arrangement on the aromatic ring. With the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g·mol⁻¹, this compound is a solid at room temperature that requires storage at 2–8 °C . It is classified as a fluorinated aromatic ester and serves as a versatile intermediate in the synthesis of bioactive molecules, most notably as a key building block in GlaxoSmithKline’s tankyrase inhibitor patent portfolio [1]. The dual ortho-cyano and meta-trifluoromethyl substitution pattern creates a distinct electronic environment that is not readily mimicked by other regioisomers or simpler trifluoromethylbenzoate analogs, making it a strategic procurement choice for specific medicinal chemistry programs.

Why Generic Substitution of Methyl 2-Cyano-3-(Trifluoromethyl)Benzoate with Analogs Fails in Structure-Based Drug Design


The specific 2-cyano-3-trifluoromethyl positioning on the benzoate scaffold is not a trivial substitution; it directly dictates the physicochemical and electronic properties that govern downstream synthetic utility and biological performance. Replacing this compound with the regioisomeric methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) alters the steric and electronic landscape at the reaction center, while substitution with methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3), which lacks the cyano group entirely, results in a substantially different topological polar surface area (TPSA 26.3 Ų vs. 50.09 Ų) and hydrogen-bond acceptor count . These differences are not cosmetic—they directly impact molecular recognition, metabolic stability, and pharmacokinetic profiles in lead optimization. Furthermore, the 2,3-substitution pattern has been explicitly exploited in the construction of quinazolinedione-based tankyrase inhibitors disclosed by GlaxoSmithKline, a therapeutic program where neither the 4-substituted regioisomer nor the cyano-absent analog has demonstrated equivalent utility [1]. The quantitative evidence below establishes precisely where these differentiation claims hold.

Quantitative Evidence Differentiating Methyl 2-Cyano-3-(Trifluoromethyl)Benzoate from Its Closest Analogs


Gated Synthetic Utility: Exclusive Documentation as a Key Intermediate in GSK's Tankyrase Inhibitor Patent Program Versus the 4-Regioisomer

Methyl 2-cyano-3-(trifluoromethyl)benzoate is explicitly cited as a key synthetic intermediate in GlaxoSmithKline's WO2013/177349 A2 patent for quinazolinedione-based tankyrase (TNKS1/TNKS2) inhibitors [1]. The patent describes 14 specific examples of formula I/Ia compounds synthesized via this intermediate, all of which were confirmed as tankyrase inhibitors with pIC₅₀ > 6 in one or both TNKS fluorescence polarization and HTRF assays [1]. In contrast, the regioisomeric methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is not mentioned or utilized in this patent or in any other publicly disclosed tankyrase inhibitor synthesis program . This patent-gated synthetic exclusivity directly translates to procurement relevance: a laboratory replicating the GSK synthetic route cannot simply interchange the 4-isomer and expect equivalent reaction outcomes.

Tankyrase inhibition Oncology Quinazolinedione synthesis Medicinal chemistry building blocks

Topological Polar Surface Area Advantage: 2-Cyano-3-CF₃ Benzoate Provides 50.09 Ų TPSA Versus 26.3 Ų for the Cyano-Absent Methyl 3-(Trifluoromethyl)Benzoate

Computational chemistry data from Bidepharm reveal that methyl 2-cyano-3-(trifluoromethyl)benzoate (CAS 1211596-75-6) possesses a topological polar surface area (TPSA) of 50.09 Ų and contains 6 hydrogen-bond acceptors . By contrast, methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3), which lacks the ortho-cyano group, has a TPSA of only 26.3 Ų and 5 hydrogen-bond acceptors . This represents a 23.79 Ų increase in TPSA and an additional H-bond acceptor, both of which are critical in modulating blood–brain barrier permeability, intestinal absorption, and P-glycoprotein recognition. The Veber filter (rotatable bonds ≤10 and TPSA ≤140) predicts favorable oral bioavailability for the target compound, while the cyano-absent analog's substantially lower TPSA shifts it into a different ADME property space .

ADME prediction Drug-likeness Medicinal chemistry TPSA optimization

Lipophilicity Modulation: Consensus LogP of 2.57 Versus 2.98 for Cyano-Absent Analog Reflects Better Solubility–Permeability Balance

The consensus Log Po/w value for methyl 2-cyano-3-(trifluoromethyl)benzoate is 2.57 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods), compared to 2.98 for methyl 3-(trifluoromethyl)benzoate . This 0.41 log unit reduction in lipophilicity is significant: it translates to an approximately 2.6-fold lower octanol–water partition coefficient, meaning the 2-cyano-3-CF₃ compound is measurably less lipophilic than its cyano-absent counterpart. Furthermore, the ESOL-predicted aqueous solubility for the target compound is 0.331 mg/mL (Log S = –2.84), categorizing it as 'Soluble' under the Delaney classification . The compound also scores 0 violations on the Lipinski Rule of Five filter (MW ≤ 500, MLOGP ≤ 4.15, N or O ≤ 10, NH or OH ≤ 5) , confirming its suitability as a lead-like fragment.

Lipophilicity LogP optimization Solubility Drug design

Regioisomeric Distinction: XLogP3 of 2.38 vs. 2.4 for the 4-Substituted Analog—Minimal LogP Difference but Divergent Synthetic Reactivity in Cross-Coupling Applications

The XLogP3 value for methyl 2-cyano-3-(trifluoromethyl)benzoate is 2.38, which is nearly identical to the 2.4 value reported for the 4-substituted regioisomer methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) [1]. Both regioisomers have identical molecular formulas (C₁₀H₆F₃NO₂), molecular weights (229.16), TPSA (50.09 Ų), and H-bond acceptor counts (6), making them essentially indistinguishable by standard computational ADME filters [1]. However, the meta- versus para- positioning of the –CF₃ group relative to the ester and cyano groups creates fundamentally different electronic environments at the aryl ring: the 3-CF₃ group in the target compound exerts a stronger electron-withdrawing inductive effect ortho to the cyano group, deactivating the adjacent position differently than the 4-CF₃ in the comparator [2]. This electronic perturbation directly impacts palladium-catalyzed cross-coupling reactivity, electrophilic aromatic substitution rates, and the ability to form specific heterocyclic scaffolds such as the quinazolinediones utilized in the tankyrase inhibitor program [2][3].

Regioisomerism Cross-coupling reactivity Palladium catalysis Synthetic chemistry

Specification-Grade Purity with Multi-Technique Batch QC Documentation Enabling Reproducible Procurement

Reputable vendors supply methyl 2-cyano-3-(trifluoromethyl)benzoate under specification-grade purity: Bidepharm offers standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC , while Fluorochem supplies the compound at 98% purity with full SDS documentation including GHS hazard statements (H302, H315, H319, H335) and precautionary measures . A defined storage condition of 2–8 °C is specified by ChemicalBook to maintain stability . In contrast, catalog purity for the 4-substituted regioisomer from certain vendors is listed at 97% but without the same level of multi-technique batch QC documentation transparency . For the chlorinated analog methyl 2-cyano-3-chlorobenzoate (CAS 1261501-78-3), purity specifications exist but the compound lacks the safety and handling documentation infrastructure of the CF₃-analog .

Quality control Purity specification Procurement Analytical chemistry

Lead-Likeness and Synthetic Accessibility Score Supports Prioritization in Fragment-Based Drug Discovery

The compound exhibits a synthetic accessibility (SA) score of 2.18 on a scale of 1 (very easy) to 10 (very difficult), placing it in a synthetically tractable range suitable for rapid analog generation . Its lead-likeness assessment (Teague et al. 1999 criteria: 250 ≤ MW ≤ 350, XLOGP ≤ 3.5, rotatable bonds ≤ 7) registers 1 violation (MW = 229.16, below the 250 Da floor), indicating it sits at the borderline of fragment and lead-like chemical space—an ideal position for fragment growing strategies . The compound shows zero alerts for PAINS (Pan Assay Interference Structures) and zero alerts for Brenk structural alerts, confirming the absence of problematic chemotypes that could confound biological assay interpretation . Additionally, it is predicted to be a CYP1A2 inhibitor (Yes) but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4, a selectivity profile that allows for predictable metabolic pathway attribution in early ADME studies .

Fragment-based drug discovery Lead-likeness Synthetic accessibility Medicinal chemistry evaluation

Highest-Confidence Application Scenarios for Methyl 2-Cyano-3-(Trifluoromethyl)Benzoate Based on Quantitative Evidence


Synthesis of Quinazolinedione-Based Tankyrase Inhibitors for Oncology and Fibrosis Research

The compound is the documented intermediate of choice for constructing quinazolinedione TNKS1/TNKS2 inhibitors per GlaxoSmithKline's patent WO2013/177349 A2 [1]. Research groups targeting the Wnt/β-catenin pathway in cancer or fibrosis models should procure this specific regioisomer, as the synthetic route validated by GSK produced 14 active inhibitors with pIC₅₀ > 6 in TNKS enzymatic assays. Substituting the 4-substituted regioisomer would require de novo route development and re-validation of biological activity, adding months of optimization to the research timeline.

Fragment-Based Drug Discovery Library Construction Requiring High Polarity and Tractable Synthesis

With a TPSA of 50.09 Ų, 6 H-bond acceptors, a favorable consensus LogP of 2.57, and a synthetic accessibility score of 2.18, this compound is ideally suited for fragment libraries where balanced polarity and ease of derivatization are critical . Its zero PAINS alerts and zero Brenk structural alerts ensure that any biological activity observed in fragment screens can be attributed to genuine target engagement rather than assay interference . The compound's predicted high GI absorption and BBB permeability further support its use in CNS-targeted fragment campaigns.

SAR Studies Requiring Modulation of Lipophilicity Without Altering Molecular Framework

The 0.41 log unit reduction in consensus LogP relative to the cyano-absent methyl 3-(trifluoromethyl)benzoate (2.57 vs. 2.98) provides a quantifiable lipophilicity handle for SAR exploration. Medicinal chemists seeking to improve aqueous solubility (0.331 mg/mL predicted) while maintaining adequate membrane permeability can use this compound as a modular building block, confident that the ortho-cyano group predictably shifts the physicochemical profile without requiring scaffold hopping.

Regulated Laboratory Procurement Requiring Auditable Batch Traceability and Safety Compliance

The availability of this compound from multiple established vendors at specification-grade purity (95–98%) with documented multi-technique QC (NMR, HPLC, GC) and comprehensive GHS safety data sheets makes it the lower-risk procurement choice compared to its less-documented analogs. For GLP or GMP-adjacent laboratory environments, the batch-specific analytical reports and defined storage conditions (2–8 °C) provide the documentation trail necessary for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-cyano-3-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.